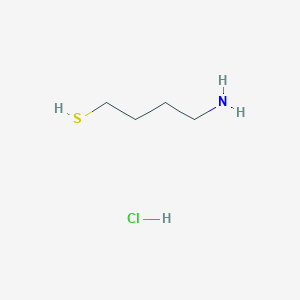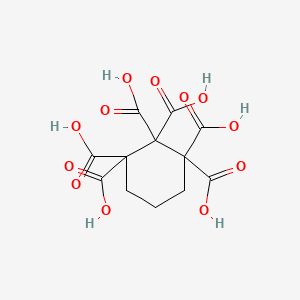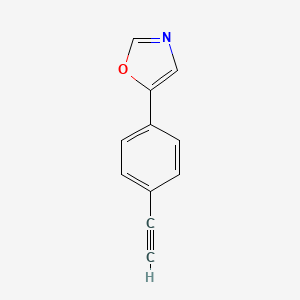
5-(4-Ethynylphenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(4-Ethynylphenyl)-1,3-oxazole" is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. Oxazoles are known for their diverse biological activities and are used as building blocks in organic synthesis. The ethynyl group attached to the phenyl ring suggests potential for further functionalization through reactions typical for alkynes, such as the Sonogashira coupling.
Synthesis Analysis
The synthesis of oxazole derivatives can be approached through various methods. For instance, the synthesis of 5-substituted oxazoles, as seen in the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, involves the reaction of an oxazole carbaldehyde oxime with acetic anhydride, followed by conversion into the corresponding amide oxime and subsequent heterocyclization . Similarly, the synthesis of 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside and its derivatives demonstrates the use of Pd(0)-catalyzed cross-coupling reactions, which could be adapted for the synthesis of "5-(4-Ethynylphenyl)-1,3-oxazole" .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure imparts certain electronic properties to the molecule, such as the ability to engage in hydrogen bonding and dipole-dipole interactions. The ethynyl group in "5-(4-Ethynylphenyl)-1,3-oxazole" would contribute to the molecule's linearity and could affect its conjugation and electronic distribution.
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions. The presence of the ethynyl group in "5-(4-Ethynylphenyl)-1,3-oxazole" allows for reactions typical of alkynes, such as Sonogashira coupling, which is useful for creating carbon-carbon bonds and introducing additional functional groups . Additionally, the oxazole ring can undergo nucleophilic attack, as demonstrated by the synthesis of 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening of oxazolone .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The oxazole ring contributes to the compound's aromaticity and stability. The presence of substituents, such as the ethynyl group, can affect the compound's solubility, boiling point, and melting point. The electronic properties of the oxazole ring can also influence the compound's reactivity and interaction with biological targets, which is evident in the hypolipidemic activity of certain oxazole derivatives . The ethynyl group could potentially increase lipophilicity, which might affect the compound's biological activity and pharmacokinetic properties.
Applications De Recherche Scientifique
-
- Application: Used as a fluorescence signalling unit in chemo-sensors .
- Method: The compound is used in fluorescence quenching and enhancement-based chemo-sensors .
- Results: The sensors have been developed for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .
-
Organic Porous Polymer Materials
- Application: Used in gas storage, carbon capture, separation, catalysis, sensing, energy storage and conversion .
- Method: Various organic building blocks and synthesis methods are used to incorporate multiple chemical functionalities within networks or pore surface .
- Results: The resulting porous polymers are able to be designed and prepared with high surface area and well-controlled pore structure .
-
Porous Metalloporphyrinic Nanospheres
- Application: Used for efficient catalytic degradation of organic dyes .
- Method: The nanospheres were synthesized by the Sonogashira coupling reaction with Mn (III)5,10,15,20-tetraksi (4′-ethynylphenyl)porphyrin as a building block .
- Results: The nanospheres showed excellent catalytic activity and reusability in the catalytic degradation of methylene blue in aqueous solution .
-
Organic Porous Polymer Materials
- Application: Used in gas storage, carbon capture, separation, catalysis, sensing, energy storage and conversion .
- Method: Various organic building blocks and synthesis methods are used to incorporate multiple chemical functionalities within networks or pore surface .
- Results: The resulting porous polymers are able to be designed and prepared with high surface area and well-controlled pore structure .
-
Tetrakis (4-aminophenyl) Ethene-doped Perylene Microcrystals
-
Porous Metalloporphyrinic Nanospheres
- Application: Used for efficient catalytic degradation of organic dyes .
- Method: The nanospheres were synthesized by the Sonogashira coupling reaction with Mn (III)5,10,15,20-tetraksi (4′-ethynylphenyl)porphyrin as a building block .
- Results: The nanospheres showed excellent catalytic activity and reusability in the catalytic degradation of methylene blue in aqueous solution .
-
- Application: Used in the construction of secondary building units (SBUs) .
- Method: The synthesis of porous organic frameworks (POFs) involves two vital factors: the monomers, which are the fundamental constructing units for the synthesis of POFs, and the polymerization reactions .
- Results: The structures and properties of POFs are greatly affected by the utilization of monomers and polymerization reactions .
-
Organic Porous Polymer Materials
- Application: Used in gas storage, carbon capture, separation, catalysis, sensing, energy storage and conversion .
- Method: Various organic building blocks and synthesis methods are used to incorporate multiple chemical functionalities within networks or pore surface .
- Results: The resulting porous polymers are able to be designed and prepared with high surface area and well-controlled pore structure .
Safety And Hazards
Propriétés
IUPAC Name |
5-(4-ethynylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h1,3-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRYZDZQFDRTHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CN=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594470 |
Source


|
| Record name | 5-(4-Ethynylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethynylphenyl)-1,3-oxazole | |
CAS RN |
501944-63-4 |
Source


|
| Record name | 5-(4-Ethynylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



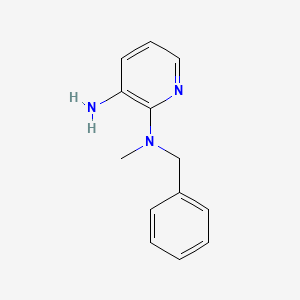
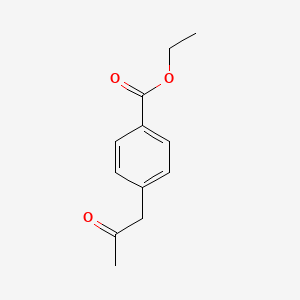
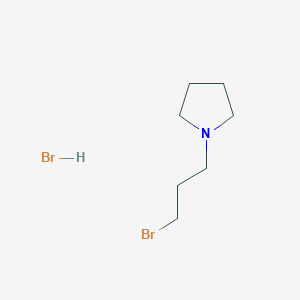

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)


![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)


